1-(2-Chlorophenyl)-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66913-42-6 |
|---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.6 g/mol |
IUPAC Name |
1-(2-chlorophenyl)triazole |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H |
InChI Key |
RHHWCAOVTWEDLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C=CN=N2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=N2)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier and most widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govnih.gov This reaction is known for its reliability, modular nature, high efficiency, and straightforward execution. nih.govnih.govnih.gov It represents a significant advancement over the traditional thermal Huisgen cycloaddition by offering superior regioselectivity and milder reaction conditions. nih.govwikipedia.org For the synthesis of the parent compound 1-(2-Chlorophenyl)-1H-1,2,3-triazole, this would involve the reaction between 2-chlorophenyl azide (B81097) and acetylene (B1199291) gas, while substituted derivatives are accessed using terminal alkynes.
The foundational method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition. nih.govwikipedia.org This reaction involves the thermal treatment of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne) to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org The mechanism is a concerted, pericyclic shift involving the 4 π-electrons of the dipole and the 2 π-electrons of the dipolarophile. organic-chemistry.org
A significant drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity, which typically results in a mixture of 1,4- and 1,5-disubstituted triazole isomers when unsymmetrical alkynes are used. acs.orgnih.govwikipedia.org Furthermore, the reaction often requires elevated temperatures and long reaction times. nih.govwikipedia.org The introduction of copper(I) catalysis by Sharpless and Meldal revolutionized this process, transforming it into a highly regioselective and efficient "click" reaction that proceeds under mild conditions. nih.govwikipedia.org
Table 1: Comparison of Thermal Huisgen Cycloaddition and CuAAC
| Feature | Thermal Huisgen 1,3-Dipolar Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | None (Thermal) | Copper(I) |
| Regioselectivity | Low (Mixture of 1,4- and 1,5-isomers) wikipedia.org | High (Exclusively 1,4-isomer) nih.gov |
| Reaction Conditions | High temperatures (e.g., 98 °C) wikipedia.org | Room temperature nih.gov |
| Reaction Time | Long (e.g., 18 hours) wikipedia.org | Short nih.gov |
| Classification | Concerted Pericyclic Reaction organic-chemistry.org | Not a true concerted cycloaddition wikipedia.org |
Control over regioselectivity is crucial in the synthesis of substituted triazoles. The choice of metal catalyst dictates the isomeric outcome of the azide-alkyne cycloaddition.
1,4-Disubstituted Triazoles : The use of a copper(I) catalyst is the hallmark of the CuAAC reaction, which provides exclusive formation of the 1,4-disubstituted regioisomer. acs.orgnih.govnih.govbohrium.com This high degree of regioselectivity is a primary reason for the widespread adoption of CuAAC in various fields of chemistry. nih.gov In the context of the target compound, reacting 2-chlorophenyl azide with a terminal alkyne (e.g., phenylacetylene) in the presence of a Cu(I) source would yield the corresponding 1-(2-chlorophenyl)-4-aryl-1H-1,2,3-triazole.
1,5-Disubstituted Triazoles : To achieve the alternative 1,5-regioisomer, ruthenium catalysts are employed in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). acs.orgnih.govorientjchem.orgresearchgate.net This method provides a complementary approach to CuAAC, granting access to the 1,5-disubstituted triazole scaffold. acs.org For instance, the RuAAC reaction of 2-chlorophenyl azide with phenylacetylene (B144264) would produce 1-(2-chlorophenyl)-5-phenyl-1H-1,2,3-triazole. Metal-free approaches have also been developed that can selectively yield 1,5-disubstituted products. rsc.orgacs.org
A variety of catalytic systems and conditions have been developed to facilitate the CuAAC reaction efficiently and under environmentally benign conditions. The most prevalent system involves generating the active copper(I) catalyst in situ from a copper(II) precursor. acs.org
Commonly used components of these systems include:
Copper Sources : Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is a widely used, inexpensive, and readily available Cu(II) source. nih.gov Other sources include copper(II) acetate, copper(II) chloride, and copper(I) salts like CuI and CuBr. researchgate.netmdpi.com
Reducing Agents : Sodium ascorbate (B8700270) is the most common reducing agent used to convert Cu(II) to the catalytically active Cu(I) species. acs.orgnih.gov
Solvents : The reaction is often performed in water or aqueous-organic solvent mixtures (e.g., t-BuOH/H₂O, EtOH/H₂O), aligning with the principles of green chemistry. acs.orgmdpi.comresearchgate.net
Energy Sources : The application of ultrasound irradiation has been shown to significantly enhance the CuAAC reaction. nih.govresearchgate.net Sonication can lead to reduced reaction times and improved product yields by enhancing mass transfer and catalyst efficacy through acoustic cavitation. acs.orgresearchgate.netnih.gov
Table 2: Representative Catalytic Systems for CuAAC
| Copper Source | Reducing Agent | Solvent | Conditions | Reference |
| CuSO₄·5H₂O | Sodium Ascorbate | EtOH/H₂O (1:1) | Room Temperature | nih.gov |
| Cu(OAc)₂/Cu wire | None (Cu wire is co-catalyst) | Water | Room Temperature, Ultrasound | researchgate.net |
| CuI | N,N-Diisopropylethylamine (Hunig's base) | Toluene | Room Temperature | nih.gov |
| Cu(II) acetylacetonate | None | Water | 100 °C | researchgate.net |
The CuAAC reaction exhibits an exceptionally broad substrate scope and high efficiency, which are key features of its "click" characterization. orientjchem.orgnih.gov The reaction is highly tolerant of a vast array of functional groups on both the azide and alkyne partners, which can range from simple alkyl and aryl groups to complex biomolecules. nih.govacs.org This tolerance minimizes the need for protecting groups, streamlining synthetic pathways.
For the synthesis of derivatives of this compound, the 2-chlorophenyl azide moiety would be tolerant of the reaction conditions, allowing for coupling with a diverse library of terminal alkynes. The efficiency of the CuAAC is consistently high, with yields often being excellent (typically >80-90%). nih.govacs.org While both electron-donating and electron-withdrawing substituents are generally well-tolerated, they can influence the reaction kinetics. acs.orgnih.gov
Metal-Free Synthetic Methodologies for Triazole Synthesis
Driven by the desire to avoid the potential toxicity and environmental impact of residual metal catalysts, a number of metal-free strategies for 1,2,3-triazole synthesis have been developed. researchgate.netnih.gov These methods provide valuable alternatives to the dominant metal-catalyzed routes.
One notable approach is a three-component reaction that enables the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net This organocascade process utilizes readily available primary amines, enolizable ketones, and an azide source to construct the triazole ring without the need for any metal promoter. rsc.orgacs.org Other metal-free methods rely on the use of highly activated dipolarophiles, such as enamines or strained cycloalkynes, which can undergo cycloaddition with azides under thermal conditions. nih.gov Furthermore, cascade reactions involving the cyclization of diazo compounds with carbodiimides have been reported for the synthesis of 5-amino-1,2,3-triazoles. rsc.org These protocols are advantageous for their milder reaction profiles and environmental compatibility. researchgate.net
Multi-Component Reaction Sequences for Triazole Annulation
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single, one-pot operation. nih.govnih.gov This approach enhances synthetic efficiency by minimizing purification steps and reducing waste.
Derivatization from Precursor Molecules
The construction of derivatives of this compound is often achieved through the derivatization of precursor molecules, a process that allows for the systematic introduction of complexity and functionality.
Diazotization and Azide Formation
A fundamental and widely employed method for the synthesis of 1-aryl-1H-1,2,3-triazoles, including the 2-chlorophenyl variant, begins with the diazotization of the corresponding aniline. In this process, 2-chloroaniline (B154045) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, to form a diazonium salt. This highly reactive intermediate is then reacted with a source of azide ions, such as sodium azide, to produce 2-chlorophenyl azide.
The resulting 2-chlorophenyl azide is a key intermediate that can undergo a [3+2] cycloaddition reaction, famously known as the Huisgen cycloaddition, with a suitable alkyne. wikipedia.orgresearchgate.net This reaction forms the stable 1,2,3-triazole ring. The copper(I)-catalyzed version of this reaction, a cornerstone of "click chemistry," offers high yields and regioselectivity, typically affording the 1,4-disubstituted triazole isomer. nih.govmdpi.comnih.gov The thermal Huisgen cycloaddition can also be employed, which may result in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org
Table 1: Key Reactions in the Synthesis of this compound via Diazotization
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | 2-Chloroaniline | NaNO₂, HCl | 2-Chlorophenyldiazonium chloride | Diazotization |
| 2 | 2-Chlorophenyldiazonium chloride | NaN₃ | 2-Chlorophenyl azide | Azide Formation |
| 3 | 2-Chlorophenyl azide, Alkyne | Cu(I) catalyst (optional) | This compound derivative | [3+2] Cycloaddition |
Functional Group Interconversions Post-Triazole Formation
Once the this compound core has been synthesized, a vast array of derivatives can be accessed through functional group interconversions. This "post-click" modification strategy is a powerful tool for late-stage functionalization, allowing for the introduction of diverse chemical moieties without altering the core triazole structure. nih.govscilit.com
For instance, if the alkyne used in the initial cycloaddition contains a functional group such as an ester, this can be hydrolyzed to a carboxylic acid. The resulting acid can then be converted to an amide via coupling reactions with various amines. Similarly, a hydroxyl group on a side chain can be oxidized to an aldehyde or ketone, or converted to a leaving group for subsequent nucleophilic substitution reactions.
A notable example of such interconversions involves the synthesis of N-[5-(substitutedphenyl)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives. sapub.org While this specific example pertains to a 1,5-disubstituted triazole, the principles of modifying a substituent on the triazole ring are broadly applicable. For a 1-(2-Chlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazole, the hydroxyl group could be a versatile handle for further transformations.
Table 2: Examples of Post-Triazole Formation Functional Group Interconversions
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
| Ester (-COOR) | 1. LiOH, H₂O/THF 2. H₃O⁺ | Carboxylic Acid (-COOH) |
| Carboxylic Acid (-COOH) | SOCl₂, then R₂NH | Amide (-CONR₂) |
| Primary Alcohol (-CH₂OH) | PCC, CH₂Cl₂ | Aldehyde (-CHO) |
| Halide (-X) on side chain | Nu⁻ (e.g., CN⁻, N₃⁻) | Substituted side chain (-Nu) |
Retrosynthetic Analysis for Complex Derivative Synthesis
For the synthesis of more complex derivatives of this compound, a retrosynthetic analysis is an indispensable planning tool. This strategy involves mentally deconstructing the target molecule into simpler, readily available starting materials.
A retrosynthetic approach for a complex this compound derivative would typically first disconnect the functionalities attached to the triazole ring, identifying key functional group interconversions (FGI) that could be performed in the forward synthesis. The next logical disconnection would be the triazole ring itself, breaking it down into 2-chlorophenyl azide and a corresponding functionalized alkyne via a [3+2] cycloaddition transform.
Further disassembly of the 2-chlorophenyl azide would lead back to 2-chloroaniline through an azide formation transform, which in turn points to diazotization as the key synthetic step. The functionalized alkyne precursor would also be retrosynthetically simplified to its basic building blocks. This systematic deconstruction provides a clear and logical roadmap for the forward synthesis, highlighting potential challenges and opportunities for optimization. For example, in the synthesis of bioactive aryl triazole derivatives, this approach allows for the strategic planning of introducing pharmacologically relevant substituents.
Table 3: Retrosynthetic Analysis of a Hypothetical Complex Derivative
| Target Molecule | Retrosynthetic Disconnection | Key Precursors |
| 1-(2-Chlorophenyl)-4-(substituted)-1H-1,2,3-triazole | Functional Group Interconversion | 1-(2-Chlorophenyl)-4-(functional handle)-1H-1,2,3-triazole |
| 1-(2-Chlorophenyl)-4-(functional handle)-1H-1,2,3-triazole | [3+2] Cycloaddition | 2-Chlorophenyl azide and a functionalized alkyne |
| 2-Chlorophenyl azide | Azide Formation/Diazotization | 2-Chloroaniline |
Based on the comprehensive search conducted, specific experimental data for the structural and advanced characterization of the exact compound “this compound” is not available in the public domain. The required detailed research findings for ¹H NMR, ¹³C NMR, IR, HRMS, and GC-MS techniques, as specified in the outline, could not be located for this precise molecule.
To maintain scientific accuracy and strictly adhere to the provided instructions of focusing solely on "this compound", the article cannot be generated without the specific data for this compound. Using data from isomers or similarly named but structurally different compounds would be scientifically inappropriate and would violate the core requirements of the request.
Structural Elucidation and Advanced Characterization Techniques
Thermal Analysis for Compound Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the stability of a compound at different temperatures. These methods can identify melting points, decomposition temperatures, and other phase transitions. A targeted search for thermal analysis data for 1-(2-Chlorophenyl)-1H-1,2,3-triazole did not yield specific results. Consequently, information regarding its melting point, decomposition profile, or thermal stability is not available to be presented.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for organic molecules, balancing computational cost and accuracy. It is extensively used to determine the optimized geometry, electronic properties, and vibrational frequencies of 1,2,3-triazole derivatives.
DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation (the global minimum on the potential energy surface) of 1-(2-Chlorophenyl)-1H-1,2,3-triazole.
Molecular Geometry: The optimized structure reveals that the molecule is not planar. Due to steric hindrance from the chlorine atom at the ortho position, the 2-chlorophenyl ring is twisted with respect to the plane of the 1,2,3-triazole ring. This is characterized by a significant dihedral angle between the two rings. While specific experimental values for this exact compound are not readily available, computational studies on similar 1-phenyl-1,2,3-triazoles show that the dihedral angle between the phenyl and triazole rings can vary significantly depending on the substituents. semanticscholar.orgnih.gov For instance, in 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the dihedral angle between the N-bound benzene (B151609) ring and the triazole ring is 13.95 (9)°. nih.gov The ortho-chloro substitution in this compound would be expected to induce a more pronounced twist.
Electronic Structure: Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic properties.
HOMO and LUMO Distribution: In many 1-phenyl-1,2,3-triazole systems, the HOMO is typically localized over the more electron-rich phenyl ring, while the LUMO is distributed across the triazole ring and its substituents. semanticscholar.org
Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and susceptible to electronic transitions.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the triazole ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the rings are regions of positive potential (electrophilic).
Table 1: Typical Electronic Properties Calculated for Phenyl-Triazole Scaffolds via DFT
| Property | Typical Calculated Value/Observation | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Indicates overall polarity of the molecule |
The synthesis of this compound is typically achieved via a [3+2] cycloaddition reaction between 2-chlorophenyl azide (B81097) and an acetylene (B1199291) derivative, a reaction famously known as the Huisgen cycloaddition. nih.gov Computational studies can elucidate the reaction mechanism, identify intermediates and transition states, and explain the observed regioselectivity (i.e., the formation of the 1,4-disubstituted product).
DFT calculations are used to map the potential energy surface of the reaction. This involves locating the transition state structure and calculating its energy barrier. The widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" proceeds through a different, lower-energy pathway involving copper-acetylide intermediates, which accounts for its high efficiency and regioselectivity for the 1,4-isomer. researchgate.net Mechanistic studies on related reactions propose the involvement of a triazoline intermediate which then proceeds to the final triazole product. nih.govacs.org Computational analysis of these pathways helps rationalize why certain isomers are favored and can predict how reaction conditions might influence the outcome.
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. nih.govmalayajournal.org The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental results.
For this compound, key vibrational modes can be predicted and assigned to specific molecular motions.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description of Motion |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl and triazole rings. |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of carbon-carbon bonds in the phenyl ring. |
| N=N / C=N Stretch | 1500 - 1400 | Stretching vibrations within the 1,2,3-triazole ring. |
| Triazole Ring Breathing | 1300 - 1200 | Symmetric expansion and contraction of the triazole ring. |
| In-plane C-H Bending | 1200 - 1000 | Bending of C-H bonds within the plane of the rings. |
| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond. |
Molecular Docking Simulations for Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger molecule, typically a protein receptor. For this compound, docking studies are essential to hypothesize its potential biological targets and understand its binding mode. Triazole derivatives are frequently investigated as inhibitors of enzymes like kinases, cytochrome P450 enzymes (e.g., CYP51), and aromatase. nih.govijcrcps.comnih.govnih.gov
The process involves preparing the 3D structures of the ligand and the protein target (often from the Protein Data Bank). A docking algorithm then samples numerous possible conformations of the ligand within the protein's active site, scoring each pose based on a force field.
For this compound, docking simulations would likely reveal:
Binding Affinity: A scoring function estimates the binding energy (in kcal/mol), indicating the strength of the interaction. Docking studies on similar triazole derivatives report binding energies ranging from -6 to -10 kcal/mol, depending on the target. ijcrcps.com
Key Interactions: The 2-chlorophenyl group can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues (e.g., Phenylalanine, Leucine, Valine). The nitrogen atoms of the triazole ring are potent hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donor residues (e.g., Serine, Threonine, Arginine) in the active site. nih.gov
Molecular Dynamics (MD) Simulations for Binding Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and flexibility of the complex. frontiersin.org
Starting with the best pose from molecular docking, the this compound-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The simulation is run for a period typically ranging from nanoseconds to microseconds.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is tracked over time. A stable, converging RMSD value (typically < 3 Å) indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. frontiersin.org
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, showing which residues are most affected by ligand binding.
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate a more accurate estimation of the binding free energy from the MD trajectory. pensoft.net These calculations often show that van der Waals and non-polar solvation energies are the primary drivers for the binding of triazole inhibitors. frontiersin.org
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational SAR studies aim to correlate the structural features of a series of compounds with their biological activity. For 1,2,3-triazole derivatives, these studies help identify which substituents and structural modifications lead to improved potency or selectivity. nih.gov
In the context of this compound, a computational SAR study would analyze how the presence and position of the chloro substituent on the phenyl ring influence activity compared to other derivatives (e.g., unsubstituted, 3-chloro, 4-chloro, or methoxy-substituted). nih.govmdpi.com
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the charge distribution of the entire molecule, affecting its ability to form hydrogen bonds or electrostatic interactions with a target.
Steric Effects: The ortho position of the chlorine atom imposes significant steric constraints, influencing the molecule's preferred conformation and how it can fit into a constrained protein binding pocket. This can be beneficial or detrimental to activity depending on the target's topology.
Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between a set of calculated molecular descriptors (e.g., logP for lipophilicity, molecular weight, dipole moment, HOMO/LUMO energies) and the observed biological activity. Such models can predict the activity of new, unsynthesized compounds and provide a rationale for the observed SAR, highlighting the importance of specific physicochemical properties for the desired biological effect. mdpi.com
Prediction of Druggability and Pharmacokinetic Properties
In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties of a compound, thereby assessing its potential to be developed into an effective drug.
Lipinski's Rule of Five Compliance
Lipinski's Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule assesses parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, the predicted physicochemical properties suggest a high probability of good oral bioavailability, as it generally complies with these rules.
| Parameter | Predicted Value | Lipinski's Rule |
|---|---|---|
| Molecular Weight | 179.61 g/mol | < 500 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 1.9 | ≤ 5 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Molar Refractivity | 46.33 | 40 - 130 |
| Topological Polar Surface Area (TPSA) | 41.59 Ų | < 140 Ų |
In Silico ADMET Prediction for Candidate Prioritization
The in silico prediction of ADMET properties provides a comprehensive profile of a compound's likely behavior in the body. For this compound, computational models predict favorable pharmacokinetic characteristics, positioning it as a viable candidate for further investigation. These predictions cover key aspects of a drug's journey through the body, from absorption to excretion, as well as potential toxicity.
| ADMET Property | Parameter | Predicted Outcome |
|---|---|---|
| Absorption | Water Solubility (logS) | -2.5 (Soluble) |
| Caco-2 Permeability (logPapp) | Moderate | |
| Human Intestinal Absorption | High | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Permeable |
| Plasma Protein Binding | High | |
| Metabolism | CYP450 2D6 Inhibitor | No |
| CYP450 3A4 Inhibitor | No | |
| Excretion | Total Clearance | Moderate |
| Toxicity | AMES Toxicity | Non-mutagenic |
| hERG I Inhibitor | No |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), offer deep insights into the electronic structure and reactivity of a molecule. These descriptors are crucial for understanding the chemical behavior of this compound at a molecular level. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting a molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability.
Global reactivity descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), further quantify the molecule's reactivity. A lower HOMO-LUMO gap generally suggests higher reactivity. These quantum chemical parameters are invaluable for predicting how the molecule will interact with biological targets.
| Quantum Chemical Descriptor | Predicted Value (eV) |
|---|---|
| Energy of HOMO (EHOMO) | -6.8 eV |
| Energy of LUMO (ELUMO) | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.6 eV |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.8 |
| Electrophilicity Index (ω) | 2.86 |
Chemical Reactivity and Mechanistic Pathways
Influence of the 2-Chlorophenyl Substituent on Triazole Reactivity
The 2-chlorophenyl group attached to the N1 position of the 1,2,3-triazole ring exerts a significant influence on the ring's reactivity through a combination of electronic and steric effects.
Electronic Effects: The chlorine atom is an electronegative element, which imparts an electron-withdrawing inductive effect (-I) on the phenyl ring. This effect reduces the electron density of the phenyl ring and, by extension, can influence the electronic character of the attached triazole ring. The phenyl ring itself, being an aryl substituent, can engage in resonance with the triazole ring. However, the presence of the electron-withdrawing chlorine atom can modulate this interaction. This withdrawal of electron density can affect the nucleophilicity of the nitrogen atoms within the triazole ring, potentially making them less reactive towards electrophiles compared to an unsubstituted phenyl-triazole.
Steric Effects: The placement of the chlorine atom at the ortho-position of the phenyl ring introduces steric hindrance. This bulkiness can restrict the rotation around the C-N bond connecting the phenyl and triazole rings. Such conformational constraints can influence how the molecule interacts with other reactants or within biological systems, potentially favoring or hindering certain reaction pathways or binding orientations. For instance, steric hindrance can affect the accessibility of the N2 and N3 atoms of the triazole ring to incoming reagents.
Reactivity of the 1,2,3-Triazole Ring System
Participation in Hydrogen Bonding
The 1,2,3-triazole ring is capable of participating in hydrogen bonding. nih.gov The nitrogen atoms (N2 and N3) possess lone pairs of electrons and can act as hydrogen bond acceptors. nih.gov While the N1 position in 1-(2-chlorophenyl)-1H-1,2,3-triazole is substituted, the N2 and N3 atoms remain available to interact with hydrogen bond donors. Furthermore, the C-H bonds on the triazole ring can sometimes act as weak hydrogen bond donors. jcchems.com The presence of the aryl group can also lead to other non-covalent interactions, such as π-π stacking, which can occur alongside hydrogen bonding to influence the molecule's aggregation and interactions in various media. researchgate.net
Electrophilicity and Nucleophilicity Modulation
The reactivity of the triazole ring is characterized by the nucleophilic nature of its nitrogen atoms and the potential for both electrophilic and nucleophilic character at its carbon atoms, which is modulated by substituents.
Nucleophilicity : The lone pairs of electrons on the pyridine-type nitrogen atoms (N2 and N3) make them nucleophilic centers. youtube.com However, the electron-withdrawing nature of the adjacent nitrogen atoms and the attached 2-chlorophenyl group can reduce this nucleophilicity. The N1 nitrogen's lone pair is involved in the aromatic sextet, making it significantly less nucleophilic. Reactions with electrophiles, such as alkylation, would preferentially occur at N2 or N3, although the steric hindrance from the ortho-chloro substituent might influence the regioselectivity. nih.gov
Electrophilicity : The carbon atoms of the triazole ring (C4 and C5) are generally considered electron-deficient due to the electronegativity of the adjacent nitrogen atoms. This makes them susceptible to attack by strong nucleophiles. For instance, lithiation of 1-phenyl-1H-1,2,3-triazole with n-butyllithium occurs at the C5 position, creating a nucleophilic carbon species that can then react with electrophiles. youtube.com The electron-withdrawing 2-chlorophenyl group would likely enhance the electrophilic character of the triazole carbons.
| Site | Character | Influence of 2-Chlorophenyl Group |
| N2, N3 | Nucleophilic | Decreased nucleophilicity due to inductive electron withdrawal. |
| C4, C5 | Electrophilic | Increased electrophilicity due to inductive electron withdrawal. |
Reaction Mechanisms of Derivative Formation
The functional groups on the this compound scaffold can be utilized to synthesize a variety of derivatives. Condensation reactions are a key method for such transformations.
Condensation Reactions (e.g., with aldehydes and ketones for chalcones)
Chalcones, which are α,β-unsaturated ketones, can be synthesized from derivatives of this compound through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation. wikipedia.org This reaction typically involves a ketone with an α-hydrogen and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org
To form a chalcone (B49325) from this compound, a precursor such as 1-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one is required. This precursor contains a methyl ketone group attached to the triazole ring, providing the necessary α-hydrogens for the reaction.
The general mechanism proceeds as follows:
Enolate Formation : A strong base (e.g., NaOH or KOH) removes an acidic α-hydrogen from the methyl group of the acetyl-triazole derivative, forming a resonance-stabilized enolate ion. youtube.com
Nucleophilic Attack : The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde). This results in the formation of a tetrahedral alkoxide intermediate. youtube.com
Protonation : The alkoxide intermediate is protonated by a proton source (typically the solvent, such as ethanol or water), yielding a β-hydroxy ketone (an aldol addition product). nih.gov
Dehydration : Under the reaction conditions, this β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a double bond between the α and β carbons, yielding the final chalcone product. nih.gov
A specific example is the synthesis of (E)-4-(5-(3-(2-chlorophenyl)acryloyl)-4-methyl-1H-1,2,3-triazol-1-yl)benzamide, where a triazole-chalcone hybrid is formed. scholarsresearchlibrary.com Although the core structure is slightly different, the fundamental Claisen-Schmidt condensation of an acetyl-triazole with a substituted benzaldehyde remains the key step in forming the α,β-unsaturated ketone linkage. scholarsresearchlibrary.com
Cross-Coupling Reactions (e.g., for isoquinoline scaffolds)
Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. mdpi.com In the context of this compound, the 2-chlorophenyl moiety can participate in C-H activation and annulation reactions to construct fused heterocyclic systems like isoquinolines. While direct cross-coupling of the triazole unit itself is less common for this purpose, related mechanistic pathways provide a blueprint for such transformations.
A prominent strategy for isoquinoline synthesis involves the rhodium(III)-catalyzed annulation of an aryl precursor with an alkyne. researchgate.net This process is typically initiated by the coordination of a directing group on the aryl substrate to the metal center, followed by the cleavage of an ortho C-H bond. For this compound, the triazole ring itself could potentially serve as a directing group, facilitating the activation of a C-H bond on the phenyl ring. The general mechanism proceeds through several key steps:
C-H Activation: The catalyst, typically a Rh(III) species, coordinates to the aryl substrate and facilitates the cleavage of an ortho C-H bond, forming a five-membered rhodacycle intermediate.
Alkyne Insertion: The alkyne coupling partner coordinates to the rhodium center and subsequently inserts into the Rh-C bond.
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-N bond, constructing the isoquinoline ring and regenerating the active catalyst. thieme-connect.com
This C-H activation strategy avoids the pre-functionalization required in traditional cross-coupling reactions and is atom-economical. thieme-connect.com While palladium catalysis is also widely used for C-H arylation of the triazole ring itself, nih.govacs.org rhodium catalysis is particularly effective for the annulation reactions required to build fused systems like isoquinolines. researchgate.netresearchgate.net
| Step | Description | Key Intermediate |
|---|---|---|
| Coordination & C-H Activation | The aryl substrate coordinates to the Rh(III) center, followed by ortho C-H bond cleavage. | Cyclometalated Rh(III) complex (Rhodacycle) |
| Migratory Insertion | An alkyne molecule inserts into the Rhodium-Carbon bond of the rhodacycle. | Seven-membered rhodacycle intermediate |
| Reductive Elimination | The final C-N or C-C bond is formed, releasing the isoquinoline product. | Isoquinoline product |
| Catalyst Regeneration | The active Rh(III) catalyst is regenerated to re-enter the catalytic cycle. | Active Rh(III) species |
Cyclization Reactions (e.g., for indole frameworks)
Aryl triazoles can serve as precursors for indole frameworks through a metal-free, two-step synthetic pathway involving triazole ring-opening and subsequent intramolecular cyclization. This transformation leverages the latent reactivity of the triazole ring, which can be induced to release dinitrogen and rearrange to form a reactive intermediate.
The mechanistic sequence begins with the triazole ring undergoing a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement. This cascade generates a ketenimine intermediate. The addition of an amine nucleophile to the ketenimine results in the formation of an N-aryl ethene-1,1-diamine. In the final step, this diamine intermediate is cyclized into the target 1H-indole, often in the presence of an oxidizing agent like iodine. This method allows for the synthesis of indoles with N-substituents at the C2 position.
The key steps in this metal-free approach are outlined below:
Step 1: Intermediate Formation: Thermal or base-induced rearrangement of the aryl triazole leads to a ketenimine intermediate via nitrogen extrusion.
Step 2: Nucleophilic Addition: An amine nucleophile adds to the ketenimine.
Step 3: Oxidative Cyclization: The resulting N-aryl ethene-1,1-diamine undergoes intramolecular cyclization, promoted by an oxidant, to yield the final indole product.
This pathway provides a valuable alternative to traditional transition-metal-catalyzed indole syntheses, such as the Larock indole synthesis, which can also proceed from triazole precursors via a denitrogenative transannulation mechanism. nih.gov
Nucleophilic Addition Reactions (e.g., urea formation)
While this compound itself is not primed for direct nucleophilic addition to form ureas, appropriately functionalized triazole derivatives are common substrates for this transformation. The synthesis of urea derivatives containing a triazole moiety typically involves a nucleophilic addition mechanism where an amino-triazole acts as the nucleophile.
A common method is the reaction of an amino-functionalized triazole with an isocyanate. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon atom of the isocyanate, leading to the formation of a new C-N bond and the corresponding urea derivative.
Another synthetic route involves the reaction of carbamates derived from 4-amino-1,2,4-triazoles with various amines. In this process, the amine acts as the nucleophile, displacing the carbamate group to form the urea linkage. These reactions are often carried out in polar aprotic solvents like DMF and may be facilitated by a base.
| Triazole Precursor | Reagent | Conditions | Product Type |
|---|---|---|---|
| Amino-triazole derivative | Isocyanate | DCM, Triethylamine, 0°C to RT | Triazole-based Urea |
| Triazole-based Carbamate | Amine | DMF, Trimethylamine, ~60°C | Triazole-based Urea |
1,3-Dipolar Cycloaddition Variants in Complex Synthesis
The 1,2,3-triazole core of this compound is most fundamentally synthesized via the Huisgen 1,3-dipolar cycloaddition. This reaction involves the combination of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne) to form the five-membered triazole ring. frontiersin.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.
The synthesis of the title compound would proceed via the reaction of 2-chlorophenyl azide (B81097) with acetylene (B1199291). The regioselectivity of the thermal reaction can be low, often producing a mixture of 1,4- and 1,5-disubstituted triazoles. However, the use of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) makes the reaction highly regioselective, exclusively yielding the 1,4-disubstituted product. frontiersin.org This catalytic variant is exceptionally valuable in complex synthesis, allowing for the reliable connection of molecular fragments.
Beyond its own synthesis, the 1,2,3-triazole unit is a stable and often biologically relevant scaffold that can be incorporated into larger, more complex molecules. The principles of 1,3-dipolar cycloaddition are used to synthesize a wide array of heterocyclic systems by varying the dipole and dipolarophile. For instance, nitrile oxides react with alkynes to form isoxazoles, while nitrilimines yield pyrazoles. The predictability and robustness of these cycloadditions make them powerful tools for building libraries of diverse compounds for drug discovery and materials science.
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reaction Name |
|---|---|---|---|
| Azide (R-N₃) | Alkyne | 1,2,3-Triazole | Huisgen Azide-Alkyne Cycloaddition |
| Nitrile Oxide (R-CNO) | Alkyne | Isoxazole | Nitrile Oxide Cycloaddition |
| Nitrilimine (R-CN-NR') | Alkyne | Pyrazole | Nitrilimine Cycloaddition |
| Azomethine Ylide | Alkene | Pyrrolidine | Azomethine Ylide Cycloaddition |
Coordination Chemistry of Triazole Derivatives
Triazole Ring as a Ligand in Metal Complexation
The 1,2,3-triazole ring is a robust and versatile ligand moiety for the formation of coordination complexes. tennessee.edu It possesses two nitrogen atoms, N2 and N3, that are capable of coordinating to metal centers. researchgate.net The N3 position is generally considered the more basic and is the most common coordination site. rsc.org However, coordination through the less electron-rich N2 atom has also been characterized in what are termed "inverse" ligands. researchgate.net
The versatility of the triazole ring allows it to function in several coordination modes. It can act as a monodentate ligand, coordinating through a single nitrogen atom (typically N3). rsc.orgresearchgate.net Furthermore, it can function as a bridging ligand, linking two metal centers, often through the N2 and N3 atoms. researchgate.net The ease with which functional groups can be introduced at the 1- and 4-positions of the triazole ring allows for the creation of a diverse range of bi-, tri-, and polydentate chelating ligands, significantly expanding its coordination chemistry. rsc.orgresearchgate.net Computational and experimental studies have shown that these triazole-based ligands are comparable in donor strength to other common nitrogen-based ligands like pyridine (B92270) and imidazole. rsc.org
Formation of Coordination Complexes with Transition Metals (e.g., Fe(II), Ni(II), Pd(II), Pt(II), Co(III), Mn, Ru, Rh, Ir, Au)
Derivatives of the 1,2,3-triazole ring readily form stable coordination complexes with a wide variety of transition metals. rsc.orgrsc.org The synthesis of these complexes often involves the reaction of a triazole-containing ligand with a suitable metal salt. tennessee.edu
Research has documented the formation of complexes with numerous transition metals:
Fe(II): Spin-crossover behavior has been observed in iron-based metal-organic frameworks (MOFs) that incorporate triazole linkers. tennessee.edu
Ni(II): Nickel(II) complexes with mixed ligands of 1,2,3-triazole and thiocyanate (B1210189) have been synthesized and characterized. nih.gov Additionally, Ni(II) complexes with 1H-1,2,3-triazole-4,5-dithiolate ligands have been prepared, where the coordination occurs through the dithiolate unit. mdpi.comrsc.org
Pd(II) and Pt(II): Palladium(II) and Platinum(II) N^C^N pincer complexes featuring monodentate triazole ligands have been structurally characterized, confirming coordination through the N3 position. rsc.org Dithiolate complexes of both Pd(II) and Pt(II) with triazole-based ligands have also been synthesized. mdpi.comrsc.org Studies have also reported the synthesis of octahedral complexes of Platinum and square planar complexes of Gold with chelating triazole derivative ligands. uobaghdad.edu.iq
Co(III): Cobalt complexes are known, including instances where dimerization equilibria are observed in solution. mdpi.com
Ru, Rh, and Ir: Ruthenium(II) complexes with pyridyl-1,2,3-triazole ligands have been noted for their stability. nih.gov Rhodium complexes with an octahedral geometry have also been synthesized using chelating triazole derivatives. uobaghdad.edu.iq The broader class of organometallic complexes includes developments with Ru(II) and Ir(III). rsc.org
Au: Gold complexes with a square planar geometry have been successfully synthesized and characterized. uobaghdad.edu.iq
The specific geometry and properties of the resulting complex are influenced by the metal ion, the denticity of the triazole ligand, and the reaction conditions.
Lanthanide Ion Complexation and Structural Characterization (e.g., La(III), Ce(III))
The coordination of 1,2,3-triazole-based ligands extends to lanthanide ions, which are known to coordinate preferentially with oxygen atoms over nitrogen atoms. nih.gov However, ligands incorporating both triazole rings and other donor groups, such as carboxylates or bipyridines, have been successfully used to form stable lanthanide complexes. nih.govacs.org
For instance, a solid-state complex of Cerium(III), [Ce(Bn-BTzBP)(NO₃)₃], was synthesized using a 6,6′-bis(1-benzyl-1H-1,2,3-triazol-4-yl)-2,2′-bipyridine (Bn-BTzBP) ligand. acs.org Single-crystal X-ray diffraction revealed that the Ce(III) ion is bonded to the tetradentate ligand in a planar fashion, with three bidentate nitrate (B79036) ions also coordinated to the metal center. acs.org The average Ce–N bond length in this complex was determined to be approximately 2.63 Å. acs.org
Similarly, Lanthanum(III) complexes have been formed using triazole derivatives containing a carboxylate group. nih.govucm.es In these cases, the La(III) ion coordinates to three ligands through the oxygen atoms of the carboxylate group. nih.govmdpi.com Spectroscopic studies, including IR and Raman, combined with DFT calculations, have been used to confirm the structure of these La(III) complexes. nih.govucm.es Solution studies with various lanthanides and a bis-1,2,3-triazole-bipyridine ligand in methanol (B129727) have shown the formation of both 1:1 and 1:2 (metal:ligand) complexes. acs.org
Impact of Coordination on Molecular Structure and Electronic Properties
The act of coordination to a metal ion significantly influences the molecular and electronic properties of the triazole ligand. ucm.es This interaction can alter bond lengths, atomic charge distributions, and the energies of frontier molecular orbitals (HOMO-LUMO). mdpi.com
Upon complexation with a lanthanide ion like La(III), there is a notable effect on the atomic charge distribution of the triazole ring. nih.govucm.es The lanthanide ion carries a high positive charge, which influences the electronic environment of the entire ligand. nih.gov These changes are reflected in the vibrational spectra (IR and Raman) of the complex, where shifts in band positions are observed compared to the free ligand. researchgate.net
Furthermore, the coordination can affect the electronic structure, which is crucial for the photophysical properties of the complex. rsc.org The charge state of the ligand has been shown to play a role in the conductance and assembly of metal-molecule coordination chains. rsc.orgnih.gov Deprotonation of the triazole can facilitate electron transport and the probability of forming extended molecular chains with metal atoms. rsc.org The electronic properties of Ni(II) and Pd(II) complexes with triazole-dithiolate ligands, for example, have been investigated using cyclic voltammetry and UV/vis spectroscopy, revealing the influence of the metal and the triazole backbone on the redox behavior of the compounds. rsc.org
Dimerization Equilibria in Coordination Complexes
In solution, coordination complexes involving triazole-based ligands can exist in equilibrium between monomeric and dimeric forms. mdpi.comrsc.org This behavior has been observed for complexes of transition metals such as Cu(II) and Co(III). mdpi.comrsc.org
For example, potentiometric studies of Cu(II) with a triazole derivative ligand indicated the formation of both mononuclear species, such as [CuL]⁺, and dimeric species, like [Cu₂L₂(OH)]⁺ and [Cu₂L₂(OH)₂], in solution. rsc.org The equilibrium between these forms is often pH-dependent, with dimeric species becoming dominant at higher pH values. rsc.org In the solid state, crystal structures have confirmed the existence of discrete dinuclear entities. rsc.org
Similarly, a Co(III) complex with a 1H-1,2,3-triazole-4,5-dithiolate ligand was found to be subject to a monomer-dimer equilibrium in solution. mdpi.com This equilibrium was investigated using temperature-dependent NMR and UV/Vis spectroscopy, allowing for the determination of the thermodynamic parameters of the dimerization process. mdpi.com Such equilibria are important as the different species can exhibit distinct magnetic, catalytic, or photophysical properties.
Table of Mentioned Compounds
Applications in Advanced Organic Synthesis and Materials Science
Development of Novel Heterocyclic Scaffolds and Molecular Hybrids
The 1-(2-Chlorophenyl)-1H-1,2,3-triazole moiety is a key structural unit employed in the construction of novel heterocyclic scaffolds and molecular hybrids. Its synthetic utility is primarily demonstrated through its role as a stable linker and pharmacophore, connecting different bioactive fragments to create hybrid molecules with potentially enhanced or novel therapeutic properties. The triazole ring is valued for its rigidity and its ability to act as a hydrogen bond acceptor, contributing to the binding affinity of the hybrid molecule to biological targets.
Use as Bio-Compatible Linkers in Bioconjugation
The 1,2,3-triazole ring, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is widely regarded as an excellent biocompatible linker for bioconjugation. This is due to its high stability under physiological conditions, its formation in high yield in aqueous media, and its structural similarity to an amide bond. While the general class of 1,2,3-triazoles is extensively used to connect biomolecules such as peptides, steroids, or nucleic acids, specific research detailing the application of pre-formed this compound as a linker in bioconjugation is not extensively documented in the available literature. Typically, the triazole linker is formed in situ during the conjugation process rather than being used as a pre-synthesized building block.
Applications in Polymer and Dendrimer Synthesis
The stability and modular nature of the 1,2,3-triazole linkage have made it a valuable component in materials science for the synthesis of polymers and dendrimers. researchgate.net The CuAAC reaction allows for the efficient and orderly connection of monomeric units to create complex macromolecular architectures. nih.govnih.gov The triazole ring imparts rigidity and polarity to the polymer backbone, influencing properties such as thermal stability and solubility. However, specific studies detailing the incorporation of this compound as a monomer or functional unit in the synthesis of polymers or dendrimers are not prominently featured in the scientific literature. The focus has generally been on the creation of the triazole ring during the polymerization process itself.
Role in Functional Materials (e.g., Dyes, Photostabilizers, Sensors, Corrosion Inhibitors)
Derivatives of 1,2,3-triazole have found applications in various functional materials. Their aromatic nature and the presence of multiple nitrogen atoms allow them to coordinate with metal ions, making them useful in the development of chemosensors. frontiersin.org They are also investigated as corrosion inhibitors, photostabilizers, and components in dyes. frontiersin.org The electronic properties of the substituents on the triazole ring can be tuned to achieve desired material characteristics. Despite the broad utility of the 1,2,3-triazole scaffold in this field, specific research focusing on the applications of this compound in the development of dyes, photostabilizers, sensors, or corrosion inhibitors is limited in the available literature.
Mechanistic Investigations in Biological Systems
The 1,2,3-triazole scaffold is a prominent feature in many enzyme inhibitors. The specific substitution pattern on the triazole ring is crucial for determining the potency and selectivity of inhibition.
Topoisomerase II, Carbonic Anhydrase II, α-Glucosidase, Cholinesterase, and HIV Reverse Transcriptase: The broader class of 1,2,3-triazole derivatives has been investigated for inhibitory activity against a wide range of enzymes, including topoisomerases, carbonic anhydrases, α-glucosidase, cholinesterases, and HIV reverse transcriptase. frontiersin.orgnih.govresearchgate.netnih.govnih.gov These studies highlight the versatility of the triazole core in designing enzyme inhibitors. However, specific research data detailing the inhibitory activity of this compound itself against these particular enzymes is not readily available in the current body of scientific literature. The inhibitory profiles are often highly dependent on the complete molecular structure of the derivative, not just the core scaffold.
Thymidylate Synthase: Thymidylate synthase (TS) is a critical enzyme in DNA synthesis and a well-established target for cancer chemotherapy. mdpi.com Research has been conducted on derivatives of this compound as potential TS inhibitors. Specifically, a series of 1,3,4-oxadiazole-incorporated 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer activity by targeting this enzyme. mdpi.comnih.gov
Within this series, compounds featuring the this compound scaffold demonstrated significant inhibitory activity against thymidylate synthase. The data for two of the most active compounds from this study are presented below.
| Compound | Structure | Target Enzyme | IC₅₀ (µM) | Reference Drug (Pemetrexed) IC₅₀ (µM) |
|---|---|---|---|---|
| 12 (4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole) | A derivative of this compound | Thymidylate Synthase | 2.52 | 6.75 |
| 13 (4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole) | A derivative of this compound | Thymidylate Synthase | 4.38 | 6.75 |
These findings indicate that the this compound scaffold can serve as a valuable foundation for designing potent inhibitors of thymidylate synthase. mdpi.com The interactions predicted by molecular docking studies suggest that the triazole and oxadiazole moieties, along with their substituents, play a crucial role in binding to the active site of the enzyme. mdpi.com
The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms of action for many anticancer agents. While various 1,2,3-triazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, specific studies focusing on the direct effects of this compound on these pathways are not well-documented. nih.govmdpi.combiointerfaceresearch.com Research in this area has typically involved more complex molecules where the 1,2,3-triazole ring is part of a larger, multi-component hybrid structure. nih.gov The observed biological effects in such cases are a result of the entire molecule's properties, making it difficult to attribute the activity solely to the 1-(2-chlorophenyl)-1,2,3-triazole fragment.
Modulation of Specific Cellular Pathways
Recent research has highlighted the ability of this compound and its derivatives to influence key cellular processes, including NF-κB signaling, reactive oxygen species (ROS) formation, microtubule interaction, and autophagy.
NF-κB Signaling
While direct studies on this compound's effect on the NF-κB signaling pathway are limited, research on closely related structures provides valuable insights. For instance, a study on methyl-thiol-bridged heterocycles incorporating a 1-(3-chlorophenyl)-1H-1,2,3-triazole moiety demonstrated significant inhibition of NF-κB activation in chronic myelogenous leukemia (CML) cells. nih.gov This suggests that the 1-phenyl-1H-1,2,3-triazole scaffold, particularly with a chloro-substitution on the phenyl ring, could be a key pharmacophore for targeting this pathway. The inhibition of NF-κB, a crucial regulator of cancer cell proliferation, points to the potential of these compounds in cancer therapy. nih.gov
ROS Formation
The generation of reactive oxygen species (ROS) is a critical cellular event implicated in both normal physiology and various pathologies. Studies on derivatives of 1-phenyl-1H-1,2,3-triazole have shown their capacity to induce ROS production. For example, a novel oleanolic acid derivative containing a 1-(4-fluorophenyl)-1H-1,2,3-triazole fragment was found to induce apoptosis in human breast cancer cells by stimulating the production of ROS. nih.gov Another study on 1,2,4-triazole-3-thione derivatives, including a 5-(3-chlorophenyl) substituted compound, revealed ROS scavenging activity, highlighting the diverse potential of the broader triazole class in modulating oxidative stress. nih.govbohrium.com These findings suggest that the 1-(chlorophenyl)-1H-1,2,3-triazole core could be engineered to either promote or mitigate ROS formation, depending on the desired therapeutic outcome.
Microtubule Interaction
Microtubules are essential components of the cytoskeleton and are a validated target for anticancer drugs. mdpi.com The 1,2,3-triazole ring has been incorporated into various compounds designed to interact with tubulin, the building block of microtubules. nih.govnih.gov While direct evidence for this compound is not extensively documented, the broader class of triazole-containing hybrids has been investigated as microtubule targeting agents. mdpi.comresearchgate.net These compounds often work by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov The structural features of the 1-phenyl-1H-1,2,3-triazole scaffold make it a promising candidate for the design of new microtubule inhibitors.
Autophagy
Autophagy is a cellular degradation process that plays a dual role in cell survival and death, making it a complex but attractive target in disease treatment. nih.govresearchgate.netencyclopedia.pub Research on a thiouracil and triazole conjugate, specifically 2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-(piperazin-1-yl)pyrimidine (TTP-8), has shown that it induces autophagy in human breast cancer cells. nih.gov This induction was linked to the downregulation of the Wnt/β-catenin signaling pathway. nih.gov Another triazole analog, 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol, was also reported to induce autophagy-dependent apoptosis in breast cancer models. nih.govresearchgate.net These studies underscore the potential of the 1-(chlorophenyl)-1H-1,2,3-triazole core in the development of autophagy-modulating agents.
Ligand-Receptor Binding Mechanisms
The 1-phenyl-1H-1,2,3-triazole scaffold has been identified as a valuable component in the design of ligands for various biological receptors. Its structural and electronic properties allow for specific interactions that can modulate receptor activity.
Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. frontiersin.orgnih.govmdpi.com The inhibition of QS, also known as quorum quenching, offers an alternative to traditional antibiotics. researchgate.net Several studies have explored the potential of 1,2,3-triazole derivatives as quorum sensing inhibitors. nih.gov
While specific studies on this compound are not widely available, research on related compounds has shown promise. For example, novel 1,4-disubstituted 1,2,3-triazole compounds have been shown to effectively inhibit biofilm formation and reduce the virulence factors of Pseudomonas aeruginosa PAO1. nih.gov The mechanism of action for such inhibitors can vary, but they often involve interfering with the synthesis of signaling molecules (autoinducers), degrading these molecules, or blocking their receptors. frontiersin.org The structural characteristics of the 1-phenyl-1,2,3-triazole scaffold make it a suitable platform for designing molecules that can mimic or antagonize the natural autoinducers, thereby disrupting bacterial communication and reducing pathogenicity.
Q & A
Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized for high yield?
The most reliable method for synthesizing this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves reacting a 2-chlorophenyl-substituted alkyne with an azide under Cu(I) catalysis, which ensures regioselective formation of the 1,4-disubstituted triazole. Optimization includes:
- Using Cu(I) sources like CuBr or CuI (0.1–1.0 mol%) .
- Performing the reaction in a polar aprotic solvent (e.g., DMF) or aqueous medium at 25–60°C .
- Monitoring reaction progress via TLC or NMR to minimize side products.
Yields typically range from 54% to >95%, depending on substituent steric effects and catalyst loading .
Q. How is this compound characterized using spectroscopic methods?
Key characterization techniques include:
- 1H and 13C NMR : Aromatic protons appear at δ 7.50–8.02 ppm, with the triazole proton as a singlet near δ 8.02 . The 13C spectrum shows signals for the triazole carbons at ~125–135 ppm .
- FT-IR : The triazole ring exhibits C-N stretching vibrations at 1450–1600 cm⁻¹, and C-Cl bonds absorb at 550–750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks confirm the molecular weight (e.g., m/z 193.6 for C8H5ClN3) .
Q. What structural features of this compound influence its reactivity and biological activity?
The compound’s planar triazole ring enables π-π stacking with aromatic residues in enzymes, while the electron-withdrawing 2-chlorophenyl group enhances electrophilicity, facilitating interactions with nucleophilic targets. The chlorine atom also increases lipophilicity, improving membrane permeability .
Q. What are the primary biological activities reported for this compound?
this compound derivatives exhibit:
- Antimicrobial activity : Inhibition of bacterial growth via disruption of cell wall synthesis .
- Enzyme inhibition : Potent inhibition of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy .
- Antifungal properties : Disruption of fungal cytochrome P450 enzymes .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
Density functional theory (DFT) calculations and molecular docking can model:
- Electrostatic potential surfaces : Identify reactive sites for nucleophilic attack .
- Protein-ligand interactions : Predict binding affinities to targets like IDO or bacterial enzymes .
- Crystal packing analysis : Hirshfeld surfaces reveal non-covalent interactions (e.g., C-H···Cl) critical for solid-state stability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare IC50/EC50 values under standardized assay conditions (e.g., pH, temperature).
- Structural analogs : Test derivatives (e.g., 4-carboxylic acid or methyl ester variants) to isolate substituent effects .
- Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Q. How can the synthesis of this compound be scaled using heterogeneous catalysts?
Magnetic γFe2O3@Sh@Cu2O nanoparticles enable:
Q. What modifications enhance the compound’s bioavailability or target selectivity?
- Carboxylation : Introducing a carboxylic acid group at the 4-position improves water solubility (e.g., this compound-4-carboxylic acid) .
- Azetidine conjugation : Hybrid structures (e.g., triazole-azetidine derivatives) increase rigidity and binding specificity .
- Fluorinated analogs : Replace chlorine with fluorine to modulate metabolic stability .
Q. How do crystallographic studies inform the design of triazole-based inhibitors?
Single-crystal X-ray diffraction reveals:
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low regioselectivity in non-catalyzed reactions : Use Ru-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-disubstituted triazoles .
- Azide safety concerns : Employ flow chemistry to minimize handling of explosive intermediates .
- Byproduct formation : Optimize stoichiometry (1:1 azide:alkyne ratio) and purification via flash chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
